molecular formula C19H21N7O6 B1670598 Dihydrofolic acid CAS No. 4033-27-6

Dihydrofolic acid

Katalognummer: B1670598
CAS-Nummer: 4033-27-6
Molekulargewicht: 443.4 g/mol
InChI-Schlüssel: OZRNSSUDZOLUSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dihydrofolic acid (DHF) is a critical intermediate in the folate metabolic pathway, serving as a precursor to tetrahydrofolic acid (THF), the active coenzyme required for one-carbon transfer reactions in nucleotide synthesis and methylation processes . In humans, DHF is generated from dietary folic acid via a two-step enzymatic reduction involving dihydrofolate reductase (DHFR) . In bacteria, DHF is synthesized endogenously through the condensation of dihydropteroic acid and glutamate, a pathway targeted by sulfonamide antibiotics . DHF’s role in DNA synthesis makes it a pivotal target for antimicrobial and anticancer therapies, as inhibition of its conversion to THF disrupts cellular proliferation .

Eigenschaften

IUPAC Name

2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRNSSUDZOLUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962569
Record name N-(4-{[(4-Hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4033-27-6, 42572-30-5
Record name 7,8-Dihydrofolic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165989
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-{[(4-Hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

  • Analyse Chemischer Reaktionen

  • Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry and Drug Development

    Antimicrobial Targeting

    Dihydrofolic acid serves as a crucial substrate for the enzyme dihydrofolate reductase (DHFR), which is essential for the de novo synthesis of purines and pyrimidines in prokaryotic organisms. This pathway is a primary target for antimicrobial therapies, particularly against bacterial infections. Inhibitors of DHFR can effectively disrupt bacterial growth by preventing the conversion of this compound to tetrahydrofolic acid, a necessary step in nucleotide synthesis.

    • Case Study: Novel Inhibitors
      Recent research identified novel inhibitors that demonstrate potent binding to E. coli DHFR. One such compound showed a Ki value of 7.42 ± 0.92 nM, indicating its potential as an effective antibiotic . The study highlights the importance of structure-activity relationships in designing new antifolates that could overcome resistance mechanisms in bacteria.

    Cancer Therapy

    This compound's role in nucleotide synthesis also extends to oncology. Inhibitors targeting DHFR are utilized in cancer treatments due to their ability to halt cell proliferation by disrupting DNA synthesis.

    • Case Study: Peptide-based Inhibitors
      A study developed peptide-based inhibitors targeting human DHFR, demonstrating significant reduction in cancer cell proliferation with an IC50 of 82 µM . These findings suggest that biocompatible peptides can be engineered to enhance the efficacy of existing cancer therapies.

    Vascular Biology

    This compound is implicated in vascular health through its influence on endothelial function and nitric oxide (NO) bioavailability.

    • Mechanistic Insights
      Research indicates that supplementation with folic acid (which is converted from this compound) enhances DHFR expression in endothelial cells, leading to improved NO production and reduced oxidative stress . This mechanism suggests a protective role against vascular diseases, highlighting the therapeutic potential of folate supplementation in cardiovascular health.

    Nutritional Biochemistry

    This compound is critical in various biochemical pathways, including amino acid metabolism and the synthesis of neurotransmitters. Its deficiency can lead to megaloblastic anemia and other health issues.

    • Nutritional Implications
      Studies have shown that adequate levels of folate are necessary for maintaining normal cellular functions and preventing hematological disorders . This underscores the importance of dietary sources of folate and its derivatives for public health.

    Summary Table: Applications of this compound

    Application AreaDescriptionKey Findings/References
    Medicinal ChemistryAntimicrobial agent targeting DHFRNovel inhibitors show potent activity
    Cancer TherapyInhibition of DHFR to prevent tumor growthPeptide-based inhibitors reduce cell proliferation
    Vascular BiologyEnhances endothelial function and NO bioavailabilityFolic acid supplementation improves vascular health
    Nutritional BiochemistryEssential for amino acid metabolism and prevention of anemiaFolate deficiency linked to megaloblastic anemia

    Wirkmechanismus

    • DHF exerts its effects by providing one-carbon units for nucleotide synthesis.
    • Molecular targets include enzymes involved in DNA and RNA production.
    • Pathways include the folate cycle and purine/pyrimidine biosynthesis.
  • Vergleich Mit ähnlichen Verbindungen

    Comparison with Similar Compounds

    Dihydrofolic Acid vs. Folic Acid

    Property This compound (DHF) Folic Acid
    Structure Partially reduced pteridine ring (7,8-dihydro) Fully oxidized pteridine ring
    Biosynthetic Origin Derived from folic acid or dihydropteroic acid Dietary intake in humans; synthesized from PABA in bacteria
    Enzymatic Conversion Reduced to THF by DHFR Converted to DHF via dihydrofolate synthetase
    Role in Metabolism Intermediate in THF production Pro-vitamin requiring reduction for activation
    Inhibitors Methotrexate, aminopterin (target DHFR) Sulfonamides (block bacterial synthesis)

    Key Insight: While folic acid is essential for human health, bacteria synthesize it de novo, enabling selective targeting by sulfonamides. DHF’s role as a metabolic intermediate makes it susceptible to DHFR inhibitors like methotrexate .

    This compound vs. Tetrahydrofolic Acid (THF)

    Property This compound (DHF) Tetrahydrofolic Acid (THF)
    Redox State 7,8-dihydro Fully reduced (5,6,7,8-tetrahydro)
    Function Substrate for DHFR Active coenzyme in one-carbon transfers
    Inhibition Sensitivity Targeted by DHFR inhibitors (e.g., methotrexate) Not directly inhibited; depletion via DHFR blockade
    Therapeutic Relevance Accumulation leads to folate deficiency Administration bypasses DHFR (e.g., leucovorin rescue)

    Key Insight : THF is indispensable for purine and thymidylate synthesis. DHFR inhibitors like methotrexate trap DHF, depleting THF pools and halting DNA replication in rapidly dividing cells .

    This compound vs. Dihydropteroic Acid

    Property This compound (DHF) Dihydropteroic Acid
    Structure Contains glutamate moiety Lacks glutamate; precursor to DHF
    Biosynthetic Pathway Synthesized from dihydropteroic acid + glutamate Formed from p-aminobenzoic acid (PABA) and pteridine
    Inhibition Mechanism Targeted downstream by trimethoprim Upstream inhibition by sulfonamides

    Key Insight : Sulfonamides mimic PABA, competitively inhibiting dihydropteroate synthetase and blocking dihydropteroic acid formation—a step unique to bacterial folate synthesis .

    This compound vs. Methotrexate

    Property This compound (DHF) Methotrexate
    Chemical Nature Natural metabolite Synthetic antifolate
    Binding to DHFR Substrate (Km = 6.1–7.6 × 10⁻⁶ M) Competitive inhibitor (Ki ~10⁻¹⁰ M)
    pKa Values N(5) = 3.84; N(1) = 1.38 N(1) = 5.71; α-carboxyl = 3.36
    Clinical Use Not administered therapeutically Chemotherapy, autoimmune diseases

    Key Insight : Methotrexate’s higher affinity for DHFR (vs. DHF) and altered pKa values enhance its inhibitory potency, enabling selective targeting of malignant cells .

    Research Findings and Therapeutic Implications

    • Antibacterial Agents : Sulfonamides and trimethoprim synergistically block DHF synthesis (via dihydropteroate synthetase) and DHFR, respectively, exploiting bacterial folate pathway vulnerabilities .
    • Anticancer Therapies : Methotrexate’s irreversible DHFR inhibition depletes THF, suppressing DNA synthesis in cancer cells. Resistance arises from DHFR gene amplification .
    • Species-Specific DHFR : Bacterial DHFR (e.g., E. coli) has distinct Km values (DHF: 2.3 × 10⁻⁵ M) and inhibitor sensitivity compared to human DHFR, enabling selective drug design .
    • Neurotoxic Effects : DHF potentiates kainic acid-induced seizures in rats, suggesting a role in epilepsy pathophysiology .

    Data Tables

    Table 1: Kinetic Parameters of DHFR Across Species

    Source Km (DHF) Km (NADPH) pH Optimum
    E. coli (bacterial) 2.3 × 10⁻⁵ M 1.8 × 10⁻⁵ M 6.8–7.2
    Human (HeLa cells) 6.1–7.6 × 10⁻⁶ M 1.6–1.7 × 10⁻⁴ M 7.0–7.5

    Table 2: Inhibitor Affinities for DHFR

    Inhibitor Target Species Binding Affinity
    Methotrexate Human Ki ~0.1 nM
    Trimethoprim Bacterial Ki ~5–50 nM
    BDBM50514994 (novel) Human ΔG = -9.9 kcal/mol

    Biologische Aktivität

    Dihydrofolic acid (DHF) is a pivotal compound in the folate metabolism pathway, acting primarily as a substrate for the enzyme dihydrofolate reductase (DHFR), which catalyzes its reduction to tetrahydrofolic acid (THF). This process is essential for the synthesis of nucleotides and amino acids, making DHF crucial for DNA replication and cell division. The biological activity of DHF has been extensively studied, revealing its significance in various physiological and pathological contexts.

    Enzymatic Function and Kinetics

    Dihydrofolate Reductase Activity

    DHF serves as a substrate for DHFR, which is integral to the de novo synthesis of purines and pyrimidines. The enzyme catalyzes the conversion of DHF to THF using NADPH as a cofactor. The kinetics of this reaction have been characterized in several studies:

    • Michaelis-Menten Kinetics : The enzyme exhibits typical Michaelis-Menten kinetics with respect to DHF, with a Km value reported at approximately 4.70 μM . This indicates that at low concentrations, the enzyme's activity is sensitive to substrate availability.
    • Comparative Activity : Studies show that the activity of DHFR varies significantly between species. For instance, human liver DHFR shows much lower activity with folic acid as a substrate compared to rat liver, where the rate of THF production from DHF is significantly higher (26.1 nmol/min/g wet weight in rats versus 0.02 nmol/min/g in humans) .

    Inhibition Mechanisms

    DHF's role extends beyond being a substrate; it can also be involved in inhibition mechanisms:

    • Competitive Inhibition : Certain compounds, such as methotrexate, act as competitive inhibitors of DHFR by binding to the active site and preventing the conversion of DHF to THF. Methotrexate's IC50 value has been reported at 68.6 nM, indicating its potency as an inhibitor .
    • Slow-Onset Inhibition : Recent studies have identified novel inhibitors that exhibit slow-onset tight-binding characteristics against E. coli DHFR, highlighting the potential for developing new antifolate drugs .

    Clinical Implications

    Role in Disease States

    DHF and its metabolic pathways are implicated in several clinical conditions:

    • Megaloblastic Anemia : Deficiencies in DHFR activity can lead to megaloblastic anemia due to impaired DNA synthesis. A case study illustrated that patients with complete absence of DHFR activity did not respond to standard treatments with folic acid or folinic acid, emphasizing the enzyme's critical role in hematopoiesis .
    • Cancer Therapy : The inhibition of DHFR by antifolate drugs like methotrexate is a cornerstone in cancer treatment regimens. By blocking THF production, these drugs effectively halt rapidly dividing cancer cells' growth .

    Research Findings

    Recent research has focused on elucidating the structure-function relationship of DHFR and its interaction with various substrates and inhibitors:

    • Structural Studies : Crystallographic studies have provided insights into the binding dynamics of DHF within the active site of DHFR, revealing how structural modifications can enhance or inhibit enzymatic activity .
    • Case Studies on Genetic Mutations : Investigations into genetic mutations affecting DHFR have uncovered rare conditions leading to severe immunodeficiency and hematological disorders. These findings underscore the enzyme's importance beyond mere metabolic processes .

    Table 1: Kinetic Parameters of Dihydrofolate Reductase

    SubstrateKm (μM)Vmax (nmol/min/g)Species
    This compound4.7026.1Rat
    Folic Acid1.80.02Human
    Methotrexate-IC50 = 68.6 nMVarious

    Q & A

    Q. What are the recommended methods for preparing stable stock solutions of dihydrofolic acid in laboratory settings?

    Dissolve this compound in inert gas-purged solvents such as DMSO (5 mg/ml) or dimethylformamide (1 mg/ml) to prevent oxidation. Ensure proper inert gas purging to maintain stability, and aliquot solutions to avoid repeated freeze-thaw cycles .

    Q. What safety protocols are essential when handling this compound in biochemical research?

    Use personal protective equipment (PPE), including gloves and safety goggles. Avoid inhalation and skin contact; in case of exposure, rinse thoroughly with water and seek medical attention if irritation persists. Follow storage guidelines (tightly sealed containers in well-ventilated areas) and dispose of waste according to local regulations .

    Q. How should researchers validate the purity of this compound for experimental use?

    Employ analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, or nuclear magnetic resonance (NMR) spectroscopy. Cross-reference results with certified reference standards and batch-specific certificates of analysis .

    Q. What are the primary biochemical roles of this compound in folate metabolism?

    this compound serves as an intermediate in purine and pyrimidine biosynthesis. It is reduced to tetrahydrofolic acid (THF) by dihydrofolate reductase (DHFR), a critical step in nucleotide synthesis and one-carbon transfer reactions .

    Advanced Research Questions

    Q. How can researchers address conflicting reports on this compound’s stability under varying storage conditions?

    Conduct stability-indicating assays (e.g., spectrophotometric quantification or enzymatic activity tests) under different storage temperatures (-20°C vs. ambient) and solvent conditions. Compare degradation kinetics and reconcile discrepancies using controlled aliquots .

    Q. What experimental controls are critical when studying DHFR activity using this compound as a substrate?

    Include negative controls (enzyme-free reactions), positive controls with known inhibitors (e.g., methotrexate), and buffer controls to account for pH-dependent effects. Monitor cofactor requirements (e.g., NADPH) and substrate saturation levels .

    Q. How can methodological variations explain contradictions in enzyme kinetic parameters for this compound reductase assays?

    Standardize assay conditions (pH, temperature, ionic strength) and substrate concentrations. Use complementary techniques like stopped-flow kinetics or isothermal titration calorimetry (ITC) to validate kinetic constants .

    Q. What strategies resolve conflicting data on bacterial resistance mechanisms involving this compound metabolism?

    Investigate DHFR mutations via gene sequencing and correlate with enzymatic activity assays. Use isogenic bacterial strains to compare inhibitor efficacy (e.g., trimethoprim) and assess fitness costs under selective pressure .

    Methodological Considerations

    Q. How should researchers handle discrepancies between published solubility values for this compound in organic solvents?

    Validate solubility empirically using gravimetric or spectrophotometric methods. Account for temperature, solvent purity, and inert atmosphere conditions. Cross-reference solubility data from peer-reviewed studies .

    Q. What experimental designs minimize oxidation artifacts in this compound-based assays?

    Prepare fresh stock solutions under argon or nitrogen atmospheres. Use reducing agents (e.g., β-mercaptoethanol) in reaction buffers and monitor oxidation products via LC-MS .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Dihydrofolic acid
    Reactant of Route 2
    Dihydrofolic acid

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.